molecular formula C11H19Br B6211862 (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane CAS No. 137955-80-7

(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane

Cat. No.: B6211862
CAS No.: 137955-80-7
M. Wt: 231.2
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Description

(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[311]heptane is a bicyclic organic compound characterized by its unique structure, which includes a bromine atom attached to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 6,6-dimethylbicyclo[3.1.1]heptane.

    Bromination: The precursor undergoes bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

    Ethylation: The brominated intermediate is then subjected to ethylation using ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Reduction: Formation of ethyl derivatives.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane involves its interaction with molecular targets through its bromine and ethyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,5S)-2-(2-chloroethyl)-6,6-dimethylbicyclo[3.1.1]heptane
  • (1S,2S,5S)-2-(2-iodoethyl)-6,6-dimethylbicyclo[3.1.1]heptane
  • (1S,2S,5S)-2-(2-fluoroethyl)-6,6-dimethylbicyclo[3.1.1]heptane

Uniqueness

(1S,2S,5S)-2-(2-bromoethyl)-6,6-dimethylbicyclo[3.1.1]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

137955-80-7

Molecular Formula

C11H19Br

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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